molecular formula C14H12O2 B3221780 2-Methyl-3-phenoxybenzaldehyde CAS No. 1208078-43-6

2-Methyl-3-phenoxybenzaldehyde

Cat. No.: B3221780
CAS No.: 1208078-43-6
M. Wt: 212.24 g/mol
InChI Key: NINLPPPVJUZETK-UHFFFAOYSA-N
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Description

2-Methyl-3-phenoxybenzaldehyde is a benzaldehyde derivative featuring a methyl group at the 2-position and a phenoxy group at the 3-position of the aromatic ring. Benzaldehyde derivatives are commonly employed as intermediates in metal-catalyzed reactions, fragrance components, or building blocks for complex molecules due to their reactive aldehyde group and substituent-dependent electronic effects.

Properties

IUPAC Name

2-methyl-3-phenoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-11-12(10-15)6-5-9-14(11)16-13-7-3-2-4-8-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINLPPPVJUZETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenoxybenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylphenol (o-cresol) with phenoxyacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenoxybenzaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific derivative and its intended application .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 2-Methyl-3-phenoxybenzaldehyde with analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups
This compound 2-methyl, 3-phenoxy C₁₄H₁₂O₂ ~212.24* Aldehyde, Phenoxy, Methyl
2-Allyl-3-methoxybenzaldehyde 2-allyl, 3-methoxy C₁₁H₁₂O₂ 176.21 Aldehyde, Methoxy, Allyl
5-Acetyl-2-methoxybenzaldehyde 5-acetyl, 2-methoxy C₁₀H₁₀O₃ 178.18 Aldehyde, Methoxy, Acetyl
3-Methylbenzaldehyde 3-methyl C₈H₈O 120.15 Aldehyde, Methyl

*Estimated based on structural analogs.

  • Allyl and acetyl groups in analogs (e.g., 2-allyl-3-methoxybenzaldehyde , 5-acetyl-2-methoxybenzaldehyde ) introduce steric bulk or conjugation, altering solubility and reaction pathways.

Physicochemical Properties

  • Solubility: The phenoxy group likely increases lipophilicity compared to methoxy- or hydroxy-substituted benzaldehydes (e.g., 3-hydroxybenzaldehyde in ), reducing aqueous solubility but enhancing compatibility with organic solvents.
  • Stability: Acetylated analogs (e.g., 5-acetyl-2-methoxybenzaldehyde ) may exhibit lower thermal stability due to ketone decomposition pathways, whereas methyl and phenoxy groups in the target compound could improve stability.

Biological Activity

2-Methyl-3-phenoxybenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H14O2 and a molecular weight of approximately 226.27 g/mol. Its structure consists of a phenoxy group attached to a benzaldehyde moiety, which is significant for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. In vitro assays revealed that it can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anticancer Effects

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways. For instance, it was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased cell death in malignant cells.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can disrupt cancer cell proliferation and survival.
  • Receptor Modulation : Its phenoxy group allows it to interact with cellular receptors, potentially modulating signaling pathways related to inflammation and cell growth.

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antibacterial properties of various compounds, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Antioxidant Activity Assessment : A comparative analysis of antioxidant activities revealed that this compound performed well in DPPH radical scavenging assays, indicating its potential use in formulating antioxidant-rich products .

Data Summary

PropertyValue/Description
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Antioxidant ActivityScavenges free radicals; reduces oxidative stress
Anticancer EffectsInduces apoptosis in cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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